molecular formula C53H65O4P B8193570 (3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine

(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine

Cat. No.: B8193570
M. Wt: 797.1 g/mol
InChI Key: BNAMLZQDVVNLSE-WLTNIFSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by its tetrahydro-dioxolo-dioxaphosphepin core, which is substituted with multiple phenyl groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of (3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine involves several steps, including the formation of the dioxolo-dioxaphosphepin ring and the introduction of the phenyl substituents. The synthetic route typically starts with the preparation of the dioxolo-dioxaphosphepin core, followed by the addition of the phenyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The phenyl groups can undergo substitution reactions with suitable reagents, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the range of applications it offers in various fields.

Properties

IUPAC Name

(3aS,8aS)-4,4,8,8-tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H65O4P/c1-11-36-24-37(12-2)29-44(28-36)52(45-30-38(13-3)25-39(14-4)31-45)49-50(55-51(9,10)54-49)53(46-32-40(15-5)26-41(16-6)33-46,47-34-42(17-7)27-43(18-8)35-47)57-58(56-52)48-22-20-19-21-23-48/h19-35,49-50H,11-18H2,1-10H3/t49-,50-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAMLZQDVVNLSE-WLTNIFSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C2(C3C(C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)CC)CC)C6=CC(=CC(=C6)CC)CC)OC(O3)(C)C)C7=CC(=CC(=C7)CC)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC(=C1)C2([C@@H]3[C@@H](C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)CC)CC)C6=CC(=CC(=C6)CC)CC)OC(O3)(C)C)C7=CC(=CC(=C7)CC)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H65O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Reactant of Route 2
(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Reactant of Route 3
(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Reactant of Route 4
(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Reactant of Route 5
(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Reactant of Route 6
(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine

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